molecular formula C12H17NO B2370700 3-(Cyclopentylmethylamino)phenol CAS No. 1248647-47-3

3-(Cyclopentylmethylamino)phenol

Cat. No.: B2370700
CAS No.: 1248647-47-3
M. Wt: 191.274
InChI Key: ANWPOYZDSLUYOX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethylamino)phenol is an organic compound with the molecular formula C12H17NO. It features a phenol group substituted with a cyclopentylmethylamino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with cyclopentylmethylamine. This reaction typically requires a strong base and elevated temperatures to facilitate the substitution .

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can produce substituted phenols in high yields without the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, bases, and reaction temperatures are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or alkylated phenols.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. This activity is primarily due to the donation of hydrogen atoms or electrons from the phenol group .

Additionally, this compound can modulate cell signaling pathways and gene expression, contributing to its biological effects. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and modulate the expression of antioxidant response elements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopentylmethylamino)phenol is unique due to the presence of the cyclopentylmethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(cyclopentylmethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWPOYZDSLUYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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